Beta-defensin 107A is encoded by the human gene DEFB4A, located on chromosome 8. It belongs to the beta-defensin class of antimicrobial peptides characterized by their six-cysteine motif, which forms disulfide bonds that stabilize their structure. This class of defensins is distinct from alpha-defensins and theta-defensins based on their structural characteristics and mechanisms of action .
The synthesis of beta-defensin 107A can be achieved through recombinant DNA technology or solid-phase peptide synthesis. In recombinant methods, the DEFB4A gene is cloned into an expression vector and transfected into host cells (e.g., bacteria or yeast) that can produce the peptide. The peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and activity.
Solid-Phase Peptide Synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over peptide length and composition, enabling the production of modified forms of beta-defensin 107A for research purposes .
The mature form of beta-defensin 107A consists of approximately 36 amino acids. Its structure is characterized by a three-dimensional arrangement stabilized by disulfide bonds between cysteine residues. Structural studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have shown that beta-defensins typically adopt a β-sheet conformation, which is critical for their antimicrobial activity .
The primary sequence of beta-defensin 107A includes conserved residues that are essential for its function, including positively charged amino acids that facilitate interaction with negatively charged microbial membranes.
Beta-defensin 107A exhibits antimicrobial activity through several mechanisms:
The interactions between beta-defensin 107A and microbial membranes can be studied using techniques such as fluorescence spectroscopy and circular dichroism to analyze conformational changes upon binding.
The mechanism of action of beta-defensin 107A involves several steps:
Beta-defensin 107A is characterized by:
Analytical techniques such as mass spectrometry can provide detailed information about its molecular weight and purity, while circular dichroism can be used to assess its secondary structure .
Beta-defensin 107A has several important applications in scientific research:
DEFB107A (defensin beta 107A) is located on the short arm of human chromosome 8 at cytogenetic band 8p23.1 (NCBI Gene ID: 245910). This genomic region contains a dense cluster of beta-defensin genes, including DEFB4, DEFB103, DEFB104, DEFB105, DEFB106, and DEFB107, which are organized in a copy-number variable (CNV) block spanning at least 250 kb [1] [2] [6]. Syntenic conservation analyses reveal that this beta-defensin cluster is conserved across primates, with orthologous regions identified in chimpanzees (Pan troglodytes) and rhesus macaques (Macaca mulatta) [2] [7]. Notably, the chromosomal architecture includes a polymorphic inversion separating two CNV loci by ~5 Mb of single-copy sequence, a feature conserved in hominids [2] [6]. Comparative genomics indicates that the 8p23.1 defensin cluster arose early in vertebrate evolution, with beta-defensin-like genes traceable to the common ancestor of bilaterian metazoans [3] [5].
DEFB107A originated from a segmental duplication event on chromosome 8p23.1, resulting in two nearly identical copies arranged in tail-to-tail orientation: DEFB107A (centromeric) and DEFB107B (telomeric) [1]. This duplication is estimated to have occurred ~5–10 million years ago during hominid evolution. The two paralogs share >98% sequence identity in their coding regions but exhibit divergence in regulatory sequences and flanking regions [1] [7]. While both genes encode identical mature peptides, differences in their promoter sequences suggest potential regulatory divergence. Paralogous genes within the cluster (DEFB103, DEFB104, etc.) show evidence of concerted evolution through non-allelic homologous recombination (NAHR), with gene conversion events homogenizing sequences among paralogs [2] [6].
Table 1: Paralogous Beta-Defensin Genes at 8p23.1
Gene Symbol | Paralog Group | Coding Sequence Identity vs. DEFB107A | Functional Notes |
---|---|---|---|
DEFB107B | Direct paralog | 98.5% | Identical mature peptide; tail-to-tail duplication |
DEFB106 | Cluster member | 67.2% | Antimicrobial activity against Gram-negative bacteria |
DEFB103 | Cluster member | 62.8% | Key influenza virus inhibitor; high CNV in East Asians |
DEFB4 | Cluster member | 59.1% | Psoriasis risk association; cytokine-responsive |
DEFB107A exhibits a canonical two-exon structure characteristic of beta-defensins [1] [6] [8]:
The gene spans ~4 kb genomic distance (GRCh38 coordinates: Chr8:7,811,720–7,815,716) with a single phase-1 intron (~2.7 kb) separating the exons [1]. Promoter analysis reveals putative binding sites for NF-κB, AP-1, and STAT3 within 1.5 kb upstream of the transcription start site, indicating responsiveness to inflammatory cytokines (e.g., IL-1β, TNF-α) and pathogen-associated molecular patterns [6] [8]. Notably, rapid evolution of noncoding regulatory sequences distinguishes DEFB107A from its paralog DEFB107B, potentially altering expression kinetics [2].
Table 2: Structural Features of DEFB107A
Genomic Feature | Characteristics | Functional Significance |
---|---|---|
Exon count | 2 | Standard for β-defensins |
Intron phase | Phase-1 (GT-AG) | Conserved across vertebrates |
Mature peptide motif | C-X₆-C-X₄-C-X₉-C-X₆-C-C | Forms 3 disulfide bonds |
Promoter elements | NF-κB, AP-1, STAT3 | Immune-responsive expression |
Transcript length | 207 aa (prepropeptide) | Cleaved to 45 aa mature peptide |
DEFB107A resides within a CNV block that exhibits diploid copy numbers ranging from 1 to 12 across human populations [2]. This CNV is inherited as a unit ("beta-defensin CNV block") containing DEFB4, DEFB103, DEFB104, DEFB105, DEFB106, and DEFB107 genes. Global population studies demonstrate significant geographic variation in copy number:
Evolutionary analyses indicate:
Pathogen-driven selection is evidenced by population-genetic signatures of rapid expansion in DEFB107A-containing haplotypes in East Asia, possibly as an adaptive response to historical influenza pandemics [2] [6].
Table 3: Global Distribution of Beta-Defensin CNV (Including DEFB107A)
Population Group | Median Copy Number | High CNV Frequency (≥8 copies) | Proposed Selective Pressure |
---|---|---|---|
East Asian | 6–8 | >40% | Historical influenza epidemics |
European | 3–5 | 10–15% | Psoriasis risk modulation |
African | 2–4 | <5% | Diverse pathogen exposures |
Indigenous American | 4–6 | 15–20% | Uncharacterized |
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